molecular formula C8H9N3 B1266390 Benzene, 2-azido-1,3-dimethyl- CAS No. 26334-20-3

Benzene, 2-azido-1,3-dimethyl-

Cat. No. B1266390
CAS RN: 26334-20-3
M. Wt: 147.18 g/mol
InChI Key: FLZCAAYTAPDGMH-UHFFFAOYSA-N
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Description

“Benzene, 2-azido-1,3-dimethyl-” is a compound that is derived from benzene, a simple aromatic ring compound. It has two methyl groups (CH3) attached to the benzene ring at positions 1 and 3, and an azido group (N3) at position 2 .


Synthesis Analysis

The synthesis of “Benzene, 2-azido-1,3-dimethyl-” involves azide transfer reactions . The azide transfer of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to alcohols proceeds to give the corresponding azides under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “Benzene, 2-azido-1,3-dimethyl-” can be inferred from its parent compounds. The parent compounds are “Benzene, 1,3-dimethyl-” and "Benzene, azido-" . The compound also has a related compound “2-Azido-1,3-dimethylimidazolinium hexafluorophosphate” with a molecular weight of 285.13 .


Chemical Reactions Analysis

The chemical reactions of “Benzene, 2-azido-1,3-dimethyl-” involve electrophilic aromatic substitution , nucleophilic addition , and cycloaddition reactions . The azide group plays a crucial role in these reactions .


Physical And Chemical Properties Analysis

“Benzene, 2-azido-1,3-dimethyl-” is a solid with a melting point of 205-210 °C . It is derived from benzene, which is a nonpolar molecule and usually a colorless liquid with a characteristic aroma .

Scientific Research Applications

Safety And Hazards

“Benzene, 2-azido-1,3-dimethyl-” is classified as an Acute Tox. 4 Oral - Self-react. It is a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of “Benzene, 2-azido-1,3-dimethyl-” research could involve further exploration of its synthesis procedures and its applications in the synthesis of various heterocycles .

properties

IUPAC Name

2-azido-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-4-3-5-7(2)8(6)10-11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZCAAYTAPDGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180948
Record name Benzene, 2-azido-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 2-azido-1,3-dimethyl-

CAS RN

26334-20-3
Record name Benzene, 2-azido-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026334203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-azido-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of the reaction between 2-azido-1,3-dimethylbenzene and the ruthenium bisammine complex?

A1: This reaction, as described in the research paper [], highlights the versatility of the ruthenium bisammine complex as a precursor for synthesizing various Ru(II) complexes. The reaction with 2-azido-1,3-dimethylbenzene, a bulky aryl azide, specifically leads to the formation of a ruthenium imido complex []. This is significant because the resulting ruthenium imido complex exhibits high catalytic activity in the reaction of alkyl azides with primary amines to produce N-substituted imines []. This demonstrates the potential application of these complexes in organic synthesis.

Q2: How does the steric bulk of 2-azido-1,3-dimethylbenzene influence the reaction outcome?

A2: The research [] shows that the reaction of the ruthenium bisammine complex with aryl azides yields different products depending on the steric bulk of the azide. While less bulky azides like azidobenzene lead to the formation of ruthenium 1,4-diphenyltetraaza-1,3-diene complexes, bulkier aryl azides such as 2-azido-1,3-dimethylbenzene result in ruthenium imido complexes []. This suggests that the steric hindrance imposed by the two methyl groups in 2-azido-1,3-dimethylbenzene directs the reaction pathway towards imido complex formation. Further research could explore the steric limitations and investigate the reaction with other substituted aryl azides.

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